![molecular formula C11H13F3N2 B14484186 N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide CAS No. 67169-12-4](/img/structure/B14484186.png)
N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide is a chemical compound with the molecular formula C11H13F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide typically involves the reaction of N,N-dimethylformamide with 2-methyl-4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) might be used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-phenylmethanimidamide: Similar structure but lacks the trifluoromethyl group.
N,N-Dimethyl-N’-[4-methylphenyl]methanimidamide: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide makes it unique compared to similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67169-12-4 |
|---|---|
Formule moléculaire |
C11H13F3N2 |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide |
InChI |
InChI=1S/C11H13F3N2/c1-8-6-9(11(12,13)14)4-5-10(8)15-7-16(2)3/h4-7H,1-3H3 |
Clé InChI |
DXUBTPRPAHRFDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(F)(F)F)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


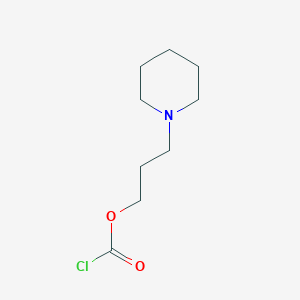
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
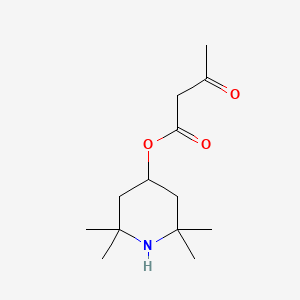

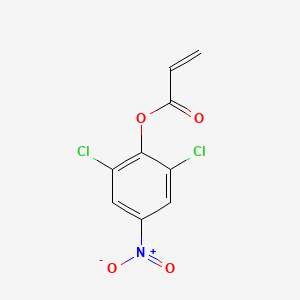
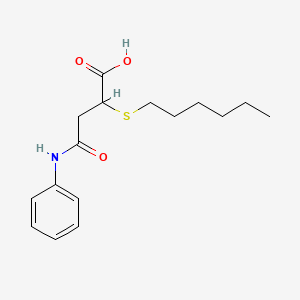
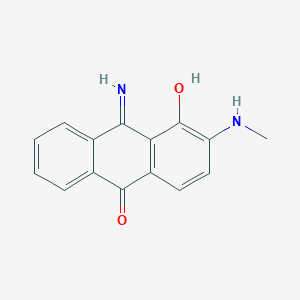
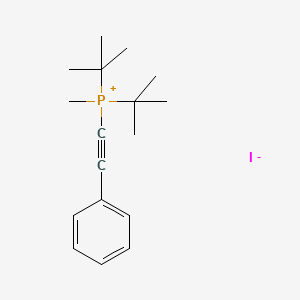

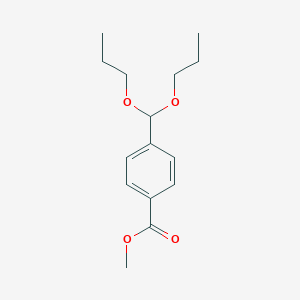
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
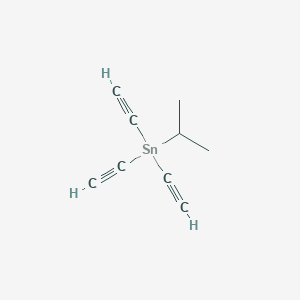
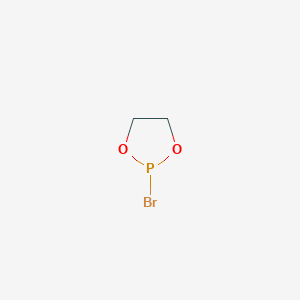
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
